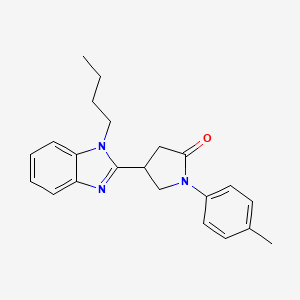
4-(1-Butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BzBP and is a pyrrolidinone derivative. The synthesis of this compound is complex, and it has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Synthesis and Biological Evaluation
One area of research involves the synthesis of optical isomers of compounds related to "4-(1-Butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one" and their evaluation as potential antilipidemic agents. These isomers show significant activity in lowering plasma triglycerides and cholesterol, highlighting their therapeutic potential (Ohno et al., 1999).
Antimicrobial Applications
Research has demonstrated the utility of derivatives of "4-(1-Butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one" in synthesizing compounds with significant antibacterial activity. For example, hydrazides synthesized from corresponding 2-pyrrolidinones have been shown to possess high antibacterial activity, indicating their potential in developing new antimicrobial agents (Peleckis et al., 2018).
Catalytic Activity and Material Science
The compound and its derivatives have been explored in the synthesis of palladium complexes, which are studied for their catalytic activities. For instance, silver and palladium complexes of related bis(benzimidazolin-2-ylidene)pyridine pincer ligands have been synthesized and characterized, showing potential for various catalytic applications (Brown et al., 2009).
High-Temperature Applications
In material science, polymers incorporating benzimidazole units have been developed for high-temperature applications, such as proton exchange membranes in fuel cells. These materials exhibit high thermal stability and excellent proton conductivity, indicating their potential in enhancing the efficiency of fuel cell technology (Li et al., 2012).
特性
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-3-4-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(2)10-12-18/h5-12,17H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCILUZQGYQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)
![Ethyl 4-[2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2804084.png)
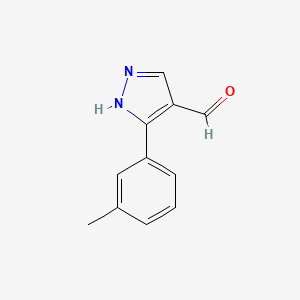
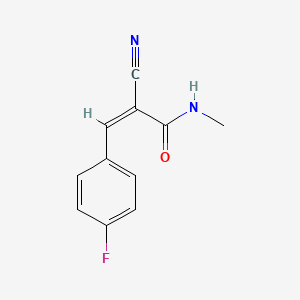
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804091.png)

![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)

![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)
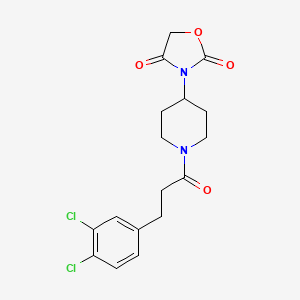
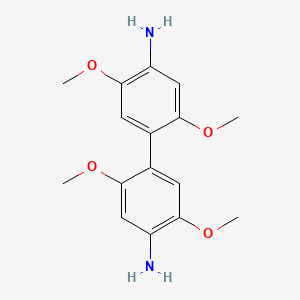
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)